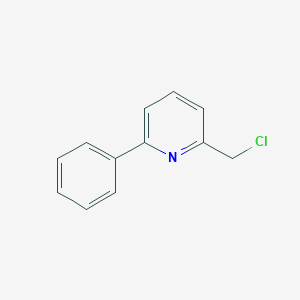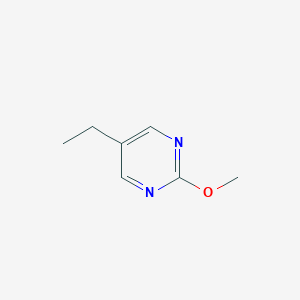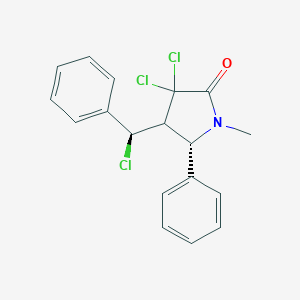
3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is an endogenous nucleoside that plays an important role in various physiological and pathological processes, including cardiovascular function, inflammation, and neuronal activity. The adenosine A1 receptor is widely distributed in the brain, heart, and other organs, and is involved in the regulation of various physiological functions. DPCPX has been widely used in scientific research to investigate the role of adenosine A1 receptor in various biological processes.
作用機序
3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone is a selective antagonist of the adenosine A1 receptor, which means that it blocks the binding of adenosine to the receptor and prevents its activation. Adenosine A1 receptor activation is known to inhibit the activity of adenylate cyclase and reduce the production of cyclic AMP, which plays an important role in various physiological processes. By blocking the adenosine A1 receptor, 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone can modulate the activity of various signaling pathways and affect the physiological functions of cells and tissues.
生化学的および生理学的効果
The biochemical and physiological effects of 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone depend on the specific biological system being studied. In general, 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone has been shown to modulate the activity of various signaling pathways and affect the physiological functions of cells and tissues. For example, 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone has been shown to inhibit the activity of adenylate cyclase and reduce the production of cyclic AMP in various cell types, including neurons, astrocytes, and smooth muscle cells. 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone has also been shown to affect the release of neurotransmitters, such as dopamine and glutamate, and modulate the activity of ion channels, such as calcium channels and potassium channels.
実験室実験の利点と制限
3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity for the adenosine A1 receptor, which allows for the specific modulation of this receptor without affecting other adenosine receptors or other signaling pathways. 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone is also relatively stable and can be easily synthesized or purchased from commercial sources. However, one of the limitations of 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone is its relatively low solubility in water, which can make it difficult to use in certain experimental systems. 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone can also have off-target effects at high concentrations or in certain cell types, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone in scientific research. One direction is the investigation of the role of adenosine A1 receptor in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone can be used to study the effect of adenosine A1 receptor blockade on disease progression and to identify potential therapeutic targets. Another direction is the development of new analogs or derivatives of 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone that can improve its solubility, selectivity, or pharmacokinetic properties. These analogs or derivatives can be used to study the role of adenosine A1 receptor in various biological processes and to develop new drugs for the treatment of diseases.
合成法
3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone can be synthesized using a variety of methods, including the condensation of alpha-chlorobenzylamine with 3,3-dichloro-1-methyl-5-phenylpyrrolidin-2-one, or the reaction of alpha-chlorobenzylamine with 3,3-dichloro-1-methyl-5-phenylpyrrolidin-2-one in the presence of a base such as potassium carbonate. The synthesis of 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone is a complex process that requires expertise in organic chemistry.
科学的研究の応用
3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone has been widely used in scientific research to investigate the role of adenosine A1 receptor in various biological processes. For example, 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone has been used to study the effect of adenosine A1 receptor on synaptic transmission in the hippocampus, the role of adenosine A1 receptor in the regulation of blood pressure, and the effect of adenosine A1 receptor on the proliferation and differentiation of neural stem cells. 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone has also been used to investigate the role of adenosine A1 receptor in the pathogenesis of various diseases, including Parkinson's disease, Alzheimer's disease, and epilepsy.
特性
CAS番号 |
141032-42-0 |
|---|---|
製品名 |
3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone |
分子式 |
C18H16Cl3NO |
分子量 |
368.7 g/mol |
IUPAC名 |
(5S)-3,3-dichloro-4-[(R)-chloro(phenyl)methyl]-1-methyl-5-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C18H16Cl3NO/c1-22-16(13-10-6-3-7-11-13)14(18(20,21)17(22)23)15(19)12-8-4-2-5-9-12/h2-11,14-16H,1H3/t14?,15-,16+/m0/s1 |
InChIキー |
PACBIDNYBJLZNM-MERJSTESSA-N |
異性体SMILES |
CN1[C@@H](C(C(C1=O)(Cl)Cl)[C@H](C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
SMILES |
CN1C(C(C(C1=O)(Cl)Cl)C(C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
正規SMILES |
CN1C(C(C(C1=O)(Cl)Cl)C(C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
同義語 |
3,3-DCBMPP 3,3-dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone 3,3-dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone, (4alpha(R*),5beta)-(+)(-)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




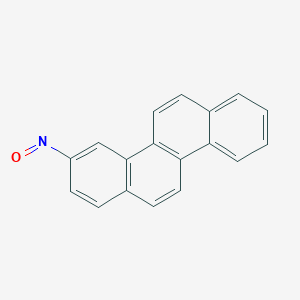
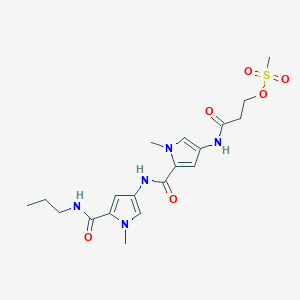
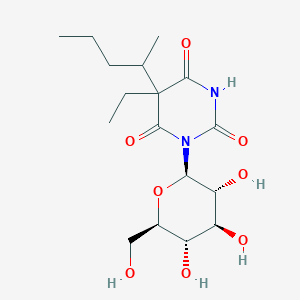
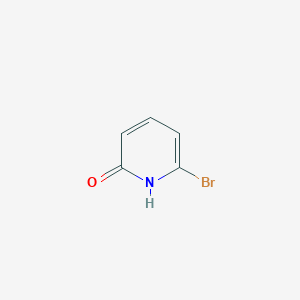
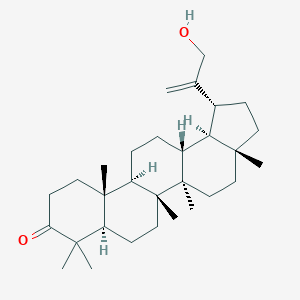
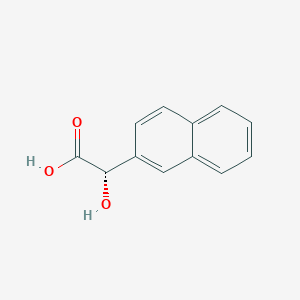
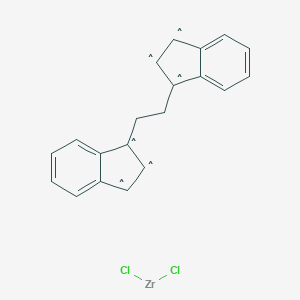
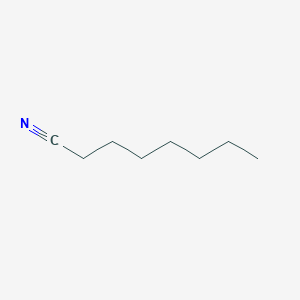
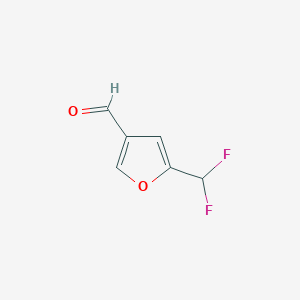
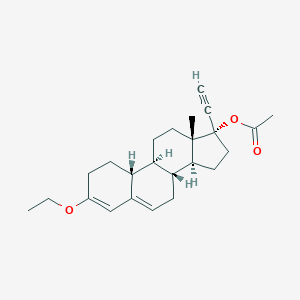
![2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B114863.png)
